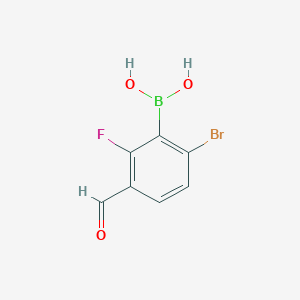

(6-Bromo-2-fluoro-3-formylphenyl)boronic acid

描述

属性

IUPAC Name |

(6-bromo-2-fluoro-3-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrFO3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJQHXWCSHEDMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)C=O)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659404 | |

| Record name | (6-Bromo-2-fluoro-3-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315340-55-6 | |

| Record name | Boronic acid, B-(6-bromo-2-fluoro-3-formylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1315340-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Bromo-2-fluoro-3-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Organolithium or Grignard Intermediate Formation

The key synthetic strategy involves generating an aryllithium or Grignard reagent from a suitably protected halogenated benzaldehyde derivative. For example, protected chlorobenzaldehydes or bromobenzaldehydes are reacted with lithium metal or magnesium to form the corresponding organometallic intermediate.

- Lithium Metal Reaction : Protected chlorobenzaldehydes react with lithium metal in an inert solvent such as tetrahydrofuran (THF) at low temperatures (-50 to -78 °C) to form aryllithium intermediates.

- Grignard Formation : Alternatively, magnesium insertion into aryl bromides can generate Grignard reagents, often requiring activation (e.g., ultrasound) and additives like 1,2-dibromoethane.

Reaction with Boron Reagents

The organometallic intermediate is then treated with a boron electrophile to install the boronic acid moiety:

- Common boron reagents include trimethyl borate, triisopropyl borate, or boron halides (BBr3, BF3, BCl3).

- The reaction is typically conducted at low temperatures to control reactivity.

- After boronation, acidic hydrolysis liberates the free boronic acid.

Specific Preparation of (6-Bromo-2-fluoro-3-formylphenyl)boronic Acid

Although detailed step-by-step synthesis specifically for this compound is limited in public literature, the preparation can be inferred and adapted from closely related formylphenylboronic acid syntheses with halogen substituents:

Starting Material Preparation

Metalation and Boronation

- React the protected halogenated benzaldehyde with lithium metal in THF at -50 to -60 °C to form the aryllithium intermediate.

- Add trimethyl borate or triisopropyl borate dropwise at low temperature.

- Allow the mixture to warm to room temperature, then quench with water and acidify to pH 3–6 to hydrolyze the boronate ester to the boronic acid.

Workup and Purification

- Remove organic solvents under reduced pressure.

- Filter and wash the crude solid with cold water to remove soluble impurities.

- Dry under inert atmosphere at mild temperatures (20–80 °C) to avoid decomposition.

Reaction Conditions and Yields

Alternative Methods and Notes

- Use of Boronate Esters : Formylphenylboronic acids can be protected as pinacol boronate esters for stability and further functionalization. Reduction of the aldehyde to alcohol followed by boronate formation is also reported.

- Tautomeric Considerations : Functionalized 2-formylphenylboronic acids show tautomeric equilibria in solution, which may influence purification and characterization.

- Avoidance of Transition Metals : Recent patented methods emphasize avoiding costly transition metal catalysts, using lithium and boron esters instead for cost-effective scale-up.

- Hydrolysis of Potassium Trifluoroborates : An alternative route involves hydrolysis of potassium aryl trifluoroborates under acidic conditions to yield boronic acids.

Summary Table of Key Preparation Features

| Feature | Description |

|---|---|

| Starting Materials | Protected 6-bromo-2-fluoro-3-formylbenzene derivatives |

| Metalation Reagents | Lithium metal (preferred), magnesium (for Grignard) |

| Boron Reagents | Trimethyl borate, triisopropyl borate, boron halides |

| Solvents | THF (anhydrous), water for hydrolysis |

| Temperature Range | -78 °C to room temperature |

| pH Control | Adjust to 3–6 during hydrolysis to prevent side reactions |

| Yield Range | Approximately 85–95% for related formylphenylboronic acids |

| Purification | Filtration, washing with cold water, drying under inert atmosphere |

| Special Notes | Avoid water-soluble solvents during isolation to prevent yield loss; dry under mild conditions |

化学反应分析

Types of Reactions

(6-Bromo-2-fluoro-3-formylphenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

Suzuki-Miyaura Coupling: The major product is a biaryl compound.

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

科学研究应用

Organic Synthesis

(6-Bromo-2-fluoro-3-formylphenyl)boronic acid is primarily used as a reagent in Suzuki-Miyaura coupling reactions , a method that facilitates the formation of carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound serves as a valuable building block in the synthesis of biologically active compounds. Its unique structure allows researchers to explore its potential as an enzyme inhibitor or therapeutic agent. Studies have indicated that boronic acids can form reversible covalent complexes with diol-containing biomolecules, making them useful in drug design .

Materials Science

In materials science, this compound is utilized in the development of advanced materials and polymers with specific properties. Its ability to participate in cross-coupling reactions allows for the creation of functionalized materials that can be employed in various applications, including electronics and nanotechnology .

Drug Development

A study demonstrated the application of this compound in synthesizing novel enzyme inhibitors targeting specific cancer pathways. The compound's ability to form stable complexes with target enzymes was pivotal in enhancing the efficacy of potential therapeutic agents .

Polymer Synthesis

Research highlighted the use of this boronic acid derivative in creating functionalized polymers for drug delivery systems. The incorporation of this compound into polymer matrices improved drug loading capacities and controlled release profiles, showcasing its utility in biomedical applications .

作用机制

The mechanism of action of (6-Bromo-2-fluoro-3-formylphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.

相似化合物的比较

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Acidity and Reactivity

Fluoro-Substituted Analogs :

- 2-Fluoro-3-hydroxy-6-bromophenylboronic acid (CAS: 1309980-99-1) replaces the formyl group with a hydroxyl (-OH) group. The hydroxyl group increases Brønsted acidity compared to the formyl group, but the fluoro and bromo substituents similarly enhance Lewis acidity through electron withdrawal .

- (2-Bromo-6-fluoro-3-hydroxyphenyl)boronic acid (CAS: 1451392-83-8) shares halogen positions but lacks the formyl group. Its pKa is comparable to the target compound, suggesting that through-space effects (e.g., fluorine’s electronegativity) dominate over through-bond effects in stabilizing the boronate conjugate base .

- Halogenated Analogs: (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS: 1451392-86-1) replaces fluorine with chlorine. 2-Bromo-6-chloro-3-methylphenylboronic acid (CAS: 1309980-97-9) substitutes the formyl group with a methyl (-CH₃) group. The methyl group’s electron-donating nature raises the boronic acid’s pKa, reducing its Lewis acidity compared to the formyl-substituted compound .

Table 1: Substituent Effects on Key Properties

| Compound | Substituents | pKa (Estimated) | Key Reactivity Features |

|---|---|---|---|

| Target Compound | Br, F, CHO | ~8.5–9.0 | High Lewis acidity; formyl aids H-bonding |

| 2-Fluoro-3-hydroxy-6-bromophenylboronic | Br, F, OH | ~8.0–8.5 | Higher Brønsted acidity; prone to oxidation |

| 2-Bromo-6-chloro-3-methylphenylboronic | Br, Cl, CH₃ | ~9.5–10.0 | Lower Lewis acidity; sterically hindered |

生物活性

(6-Bromo-2-fluoro-3-formylphenyl)boronic acid is an organoboron compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure, featuring a boronic acid functional group attached to a phenyl ring with bromine and fluorine substituents, allows it to interact with various biological targets, making it a compound of interest for research and development.

The primary mechanism of action for this compound involves the formation of boronate esters with diol-containing biological targets. This interaction can alter the conformation or function of proteins, enzymes, and receptors, potentially leading to therapeutic effects. Boronic acids are known to form reversible covalent complexes, which can modulate biological pathways and influence cellular processes.

Antimicrobial Activity

Research has indicated that derivatives of phenylboronic acids, including this compound, exhibit antimicrobial properties. In vitro studies have shown moderate antibacterial activity against various strains of bacteria such as Escherichia coli and Bacillus cereus, as well as antifungal activity against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest their potential as antibacterial agents .

| Microorganism | MIC (µg/mL) | Comparison to Control |

|---|---|---|

| Candida albicans | 100 | Moderate |

| Aspergillus niger | 50 | Higher than control |

| Escherichia coli | 25 | Significant |

| Bacillus cereus | 10 | Lower than AN2690 |

Anticancer Activity

The compound's potential in cancer therapy is also noteworthy. Boronic acids have been explored for their ability to inhibit proteasome activity, which is crucial in regulating the cell cycle. Studies have shown that certain boronic acid derivatives can induce cell cycle arrest in cancer cells, leading to growth inhibition. This mechanism is particularly relevant in the context of drug resistance in cancer treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its stability in aqueous environments is marginal, which may impact its bioavailability. Further studies are necessary to optimize its formulation for effective delivery in therapeutic applications. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties will be critical for advancing its use in clinical settings .

Case Studies

Several case studies have highlighted the effectiveness of boronic acids in clinical applications:

- Combination Therapy : Research has demonstrated that combining boronic acid derivatives with existing chemotherapeutics can enhance efficacy against resistant cancer strains.

- Antimicrobial Efficacy : Clinical trials assessing the antimicrobial properties of boronic acids have shown promising results in treating infections caused by resistant bacterial strains.

常见问题

Q. What are the optimal synthetic routes for (6-bromo-2-fluoro-3-formylphenyl)boronic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors. Key considerations include:

- Protection of the aldehyde group : The formyl group (-CHO) may require protection (e.g., as an acetal) during boronation to prevent side reactions with boronic acid intermediates .

- Choice of catalyst and base : Pd catalysts (e.g., Pd(PPh₃)₄) and mild bases (e.g., K₂CO₃) are often used to avoid decomposition of sensitive substituents .

- Purification challenges : Boronic acids are prone to oligomerization; reverse-phase chromatography or recrystallization in aprotic solvents (e.g., THF) is recommended .

Q. How can analytical techniques like NMR, MALDI-MS, and HPLC be optimized to characterize this compound?

Methodological Answer:

- NMR : Use deuterated DMSO to dissolve the compound, as it stabilizes boronic acids via hydrogen bonding. Monitor B NMR for boron speciation (e.g., free acid vs. boroxine) .

- MALDI-MS : Derivatize the boronic acid with diols (e.g., mannitol) to prevent dehydration/trimerization artifacts. Use α-cyano-4-hydroxycinnamic acid as the matrix for enhanced ionization .

- HPLC : Employ a C18 column with a mobile phase containing 0.1% formic acid to improve peak symmetry and detect impurities (e.g., residual halogenated precursors) .

Q. What role do the bromo, fluoro, and formyl substituents play in modulating the compound’s reactivity?

Methodological Answer:

- Bromo : Enhances electrophilicity for cross-coupling reactions (e.g., Suzuki), enabling bioconjugation or polymer synthesis .

- Fluoro : Increases metabolic stability and electron-withdrawing effects, which can lower the pKa of the boronic acid, promoting diol binding at physiological pH .

- Formyl : Acts as a reactive handle for Schiff base formation or click chemistry, facilitating drug-target conjugation .

Advanced Research Questions

Q. How do binding kinetics and thermodynamics of this boronic acid with diols (e.g., sugars) compare to other arylboronic acids?

Methodological Answer:

- Kinetic profiling : Use stopped-flow fluorescence to measure association/dissociation rates (, ) with model diols (e.g., fructose, glucose). The bromo and fluoro substituents may sterically hinder but stabilize complexes via hydrophobic interactions .

- Thermodynamic trends : Compare binding constants () via isothermal titration calorimetry (ITC). Electron-withdrawing groups (fluoro) typically enhance binding affinity by lowering boronic acid pKa, favoring tetrahedral boronate formation .

Q. How can contradictions in reported bioactivity data (e.g., anticancer vs. anti-inflammatory effects) be resolved?

Methodological Answer:

- Context-dependent assays : Test the compound in multiple cell lines (e.g., glioblastoma vs. breast cancer) under varying redox conditions. The formyl group may generate reactive oxygen species (ROS) in certain microenvironments, altering mechanisms .

- Proteasome inhibition screening : Use fluorogenic substrates (e.g., Suc-LLVY-AMC) to assess if the boronic acid acts as a non-competitive inhibitor, similar to bortezomib .

Q. What strategies enable the integration of this compound into stimuli-responsive materials (e.g., hydrogels, drug delivery systems)?

Methodological Answer:

- Diol-responsive crosslinking : Co-polymerize with poly(ethylene glycol) (PEG) diols to form pH-sensitive hydrogels. The boronic acid-diol equilibrium shifts at physiological pH, enabling controlled release .

- Thermal stability optimization : Perform thermogravimetric analysis (TGA) to evaluate degradation thresholds. Bromo and fluoro substituents may enhance thermal stability by reducing oxidative decomposition .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

- Docking studies : Use AutoDock Vina to simulate binding to serine proteases or carbohydrate-binding proteins. The formyl group’s electrophilicity may favor covalent interactions with nucleophilic residues (e.g., lysine) .

- MD simulations : Analyze solvation effects on boronate ester stability. Polarizable force fields (e.g., AMOEBA) improve accuracy in modeling boron’s vacant p-orbital interactions .

Q. What evidence supports its potential as a non-halogenated flame retardant?

Methodological Answer:

- Char formation analysis : Use cone calorimetry to measure heat release rate (HRR) in polymer composites. The boronic acid may catalyze char formation via crosslinking with hydroxyl groups in cellulose .

- TGA-MS coupling : Identify volatile decomposition products (e.g., HF, HBr) to assess environmental safety. Fluorine and bromine may synergistically suppress combustion without toxic halogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。